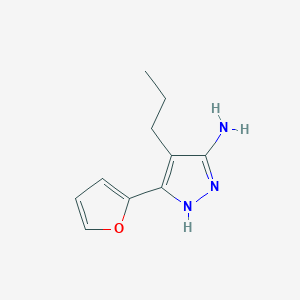
3-(Furan-2-yl)-4-propyl-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-4-propyl-1h-pyrazol-5-amine is a heterocyclic compound that contains both furan and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of the furan ring imparts unique chemical properties, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-4-propyl-1h-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the furan moiety. One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the best catalysts and solvents. The process may also involve continuous flow chemistry to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-4-propyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution can be facilitated by Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
3-(Furan-2-yl)-4-propyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer . The furan ring can also participate in π-π stacking interactions, enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)pyrazol-4-yl chalcones: Known for their anticancer properties.
Furan-2-yl)propanoic acids: Used in the synthesis of various pharmaceuticals.
Uniqueness
3-(Furan-2-yl)-4-propyl-1h-pyrazol-5-amine is unique due to its specific combination of the furan and pyrazole rings, which imparts distinct chemical and biological properties. This makes it a versatile compound in drug discovery and development.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-(furan-2-yl)-4-propyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-2-4-7-9(12-13-10(7)11)8-5-3-6-14-8/h3,5-6H,2,4H2,1H3,(H3,11,12,13) |
InChI Key |
AFBCZNMIKZIKLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NN=C1N)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



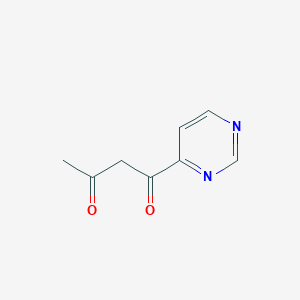
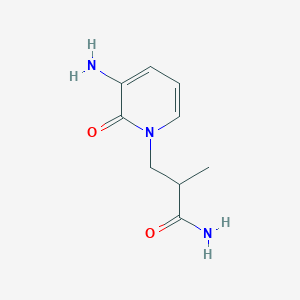
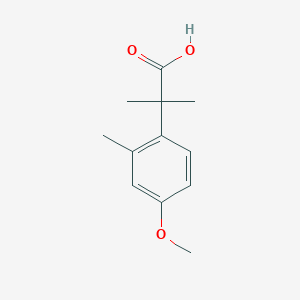
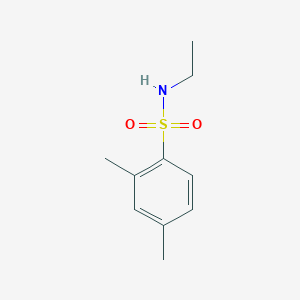
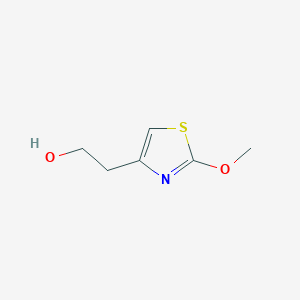
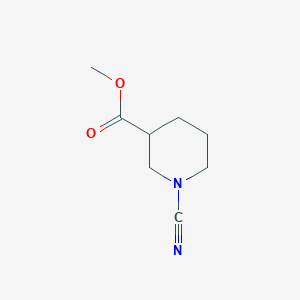

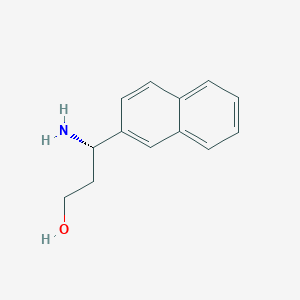


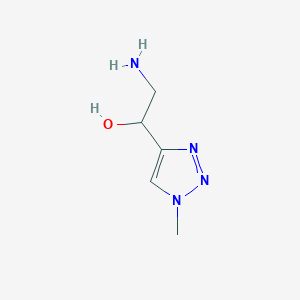
![{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine](/img/structure/B13070280.png)
![1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13070301.png)
